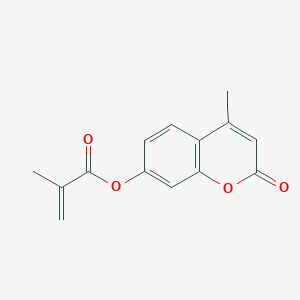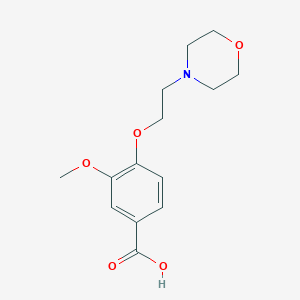![molecular formula C13H11N3O3 B13985215 1-{4-[(3-Nitropyridin-2-yl)amino]phenyl}ethan-1-one CAS No. 61963-86-8](/img/structure/B13985215.png)
1-{4-[(3-Nitropyridin-2-yl)amino]phenyl}ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-[(3-Nitro-2-pyridinyl)amino]phenyl]ethanone is an organic compound characterized by the presence of a nitro group attached to a pyridine ring, which is further connected to an amino-substituted phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-[(3-Nitro-2-pyridinyl)amino]phenyl]ethanone typically involves the nitration of a pyridine derivative followed by coupling with an amino-substituted phenyl ring. The reaction conditions often require the use of strong acids such as sulfuric acid and nitric acid to facilitate the nitration process. The coupling reaction may involve the use of catalysts and specific solvents to achieve the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and coupling reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[4-[(3-Nitro-2-pyridinyl)amino]phenyl]ethanone undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino-substituted derivatives.
Substitution: Formation of halogenated phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-[4-[(3-Nitro-2-pyridinyl)amino]phenyl]ethanone has diverse applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-[4-[(3-Nitro-2-pyridinyl)amino]phenyl]ethanone involves its interaction with specific molecular targets and pathways. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. The compound may also bind to specific enzymes or receptors, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
2-Nitro-4-aminopyridine: Similar structure with a nitro group on the pyridine ring.
4-Nitroaniline: Contains a nitro group and an amino group on a phenyl ring.
3-Nitropyridine: A simpler structure with only a nitro group on the pyridine ring.
Uniqueness: 1-[4-[(3-Nitro-2-pyridinyl)amino]phenyl]ethanone is unique due to the combination of a nitro-substituted pyridine ring and an amino-substituted phenyl ring, providing a distinct set of chemical properties and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial purposes.
Eigenschaften
CAS-Nummer |
61963-86-8 |
|---|---|
Molekularformel |
C13H11N3O3 |
Molekulargewicht |
257.24 g/mol |
IUPAC-Name |
1-[4-[(3-nitropyridin-2-yl)amino]phenyl]ethanone |
InChI |
InChI=1S/C13H11N3O3/c1-9(17)10-4-6-11(7-5-10)15-13-12(16(18)19)3-2-8-14-13/h2-8H,1H3,(H,14,15) |
InChI-Schlüssel |
AMGDADWZZVMVNU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC=C(C=C1)NC2=C(C=CC=N2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


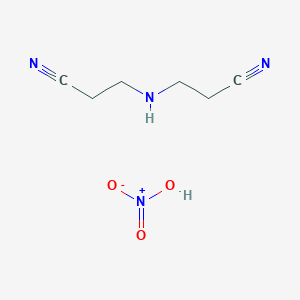
![1-[2-Bromo-6-(trifluoromethyl)pyridin-4-YL]ethanone](/img/structure/B13985139.png)
![3-[Bis(phenylsulfanyl)methyl]cyclopentan-1-one](/img/structure/B13985152.png)

![2,6-Di-tert-butyl-4-[1-(1H-imidazol-1-yl)-1-(4-methoxyphenyl)ethyl]phenol](/img/structure/B13985175.png)
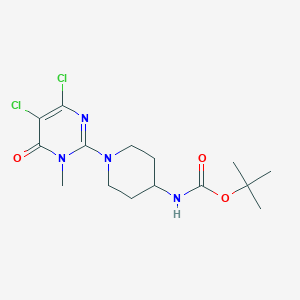
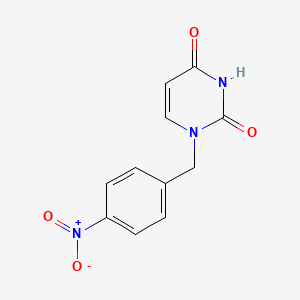
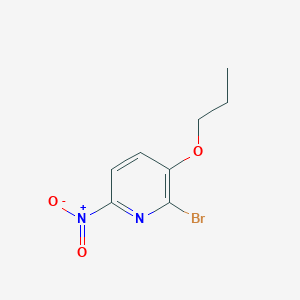
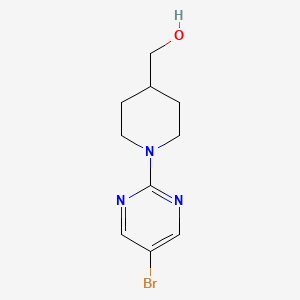
![1-Methyl-4-[2-(4-nitro-phenoxy)-ethyl]-piperazine](/img/structure/B13985195.png)


